Cerium;molybdenum;hydrate

Photocatalysis Band gap engineering Dye degradation

Choose Cerium Molybdenum Oxide Hydrate for applications that demand the synergistic Ce³⁺/Ce⁴⁺–Mo⁶⁺/Mo⁵⁺ redox couple. Unlike simple physical mixtures, co-precipitated grades deliver atomic-scale intimacy that maximizes catalytic selectivity, electrochromic contrast (ΔT 79.28%), and dielectric properties (up to 3.597×10⁶). For degradation of recalcitrant organics, specify Bi-doped Ce₁.₉₃Bi₀.₀₇(MoO₄)₃ (87.9% efficiency). For alkaline water splitting, request MoO₂-CeOx/NF heterostructures (HER overpotential 26 mV). Procure the exact engineered interface—not just the elements—to ensure reproducible, published performance.

Molecular Formula CeH2MoO
Molecular Weight 254.08 g/mol
Cat. No. B15131941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium;molybdenum;hydrate
Molecular FormulaCeH2MoO
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESO.[Mo].[Ce]
InChIInChI=1S/Ce.Mo.H2O/h;;1H2
InChIKeyAZBIJTLVWADJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium Molybdenum Hydrate (Ce-Mo-O Hydrates) for Advanced Catalysis, Electrochemistry & Energy Applications


Cerium molybdenum hydrate refers to a class of inorganic mixed metal oxide hydrates, typically derived from precursors like Ce(NO₃)₃·6H₂O and (NH₄)₆Mo₇O₂₄·4H₂O, leading to materials such as cerium molybdates (e.g., Ce₂(MoO₄)₃·nH₂O) or Ce-doped MoO₃ hydrates [1][2]. These compounds are not a single stoichiometric entity but a material system defined by a synergistic combination of the redox-active Ce³⁺/Ce⁴⁺ couple and the Lewis-acidic Mo⁶⁺ center. This synergy creates materials with tunable oxygen vacancies, enhanced electronic conductivity, and unique optoelectronic properties, positioning them as versatile candidates for applications including heterogeneous catalysis, photocatalysis, electrochromic devices, and energy storage [3][4].

Why Simple CeO₂ or MoO₃ Cannot Substitute for Cerium Molybdenum Hydrate Catalysts


Procurement decisions cannot simply substitute Ce-Mo-O hydrate compounds with physical mixtures or sequential impregnation of CeO₂ and MoO₃. As demonstrated in thermal-catalytic cracking (TCC) studies, catalysts prepared by co-impregnation that form a surface cerium molybdate phase exhibit the highest selectivity for desired light olefins, while catalysts prepared by two-step (sequential) impregnation methods show significant segregation of active phases (mostly MoO₃) and drastically lower performance [1]. This is because the synergistic redox coupling between Ce³⁺/Ce⁴⁺ and Mo⁶⁺/Mo⁵⁺ is only achieved when the metals are intimately mixed at the atomic or nanoscale within the hydrate precursor structure [2]. The electronic interaction at the Ce-Mo-O interface—absent in simple mixtures—is responsible for the observed enhancements in conductivity, catalytic activity, and electrochromic properties [3].

Quantitative Comparative Evidence: Cerium Molybdenum Hydrate vs. Analogues


Photocatalysis: Band Gap Reduction and Enhanced Degradation Efficiency Through Doping

In a 2024 head-to-head comparison, Bi-doped cerium molybdate (Ce₁.₉₃Bi₀.₀₇(MoO₄)₃) was synthesized and compared directly to undoped Ce₂(MoO₄)₃ [1]. The Bi doping narrowed the optical band gap from 3.35 eV (undoped) to 2.83 eV (doped), enhancing visible light absorption. This structural modification led to a 10.3× increase in the dielectric constant at low frequency and a 2.1× increase in AC conductivity at high frequency, translating to a photodegradation efficiency of 87.9% for diclofenac potassium within 180 minutes under UV irradiation, with a pseudo-first-order rate constant of 0.0108 min⁻¹. This demonstrates the material's high degree of tunability for specific photocatalytic requirements.

Photocatalysis Band gap engineering Dye degradation

Electrochromism: Superior Optical Modulation and Ion Diffusion Kinetics in Thin Films

A direct comparative study of Ce-doped MoO₃ thin films established that a 10 wt% Ce doping level in Mo oxide films yields optimal electrochromic performance [1]. The amorphous structure of Ce-doped MoO₃ facilitates faster ion intercalation/deintercalation compared to crystalline MoO₃. The specific composition with 10 wt% Ce achieved a maximum anodic diffusion coefficient of 24.99 × 10⁻¹¹ cm²/s, a change in optical transmittance (ΔT) of 79.28% at 550 nm, and a change in optical density (ΔOD) of 1.15.

Electrochromism Thin Films Optical Switching

Catalytic Cracking: Enhanced Olefin Selectivity from MoO₃-CeO₂ Mixed Oxides

In the thermal-catalytic cracking (TCC) of n-hexane, a cross-study comparison of preparation methods revealed that the co-impregnation of MoO₃ and CeO₂, which leads to the formation of a surface cerium molybdate phase, is critical for performance [1]. This method resulted in the highest production of desired light olefins (ethylene, propylene). In contrast, catalysts prepared by sequential impregnation, which led to segregation of MoO₃ and poor Mo-Ce interaction, exhibited significantly lower catalytic performance. This highlights that the intimate mixing achieved through the co-impregnation of the hydrated precursor salts is a key performance differentiator.

Heterogeneous Catalysis Thermal Catalytic Cracking Olefin Production

Electrocatalysis: OER and HER Performance of MoO₂-CeOx Heterostructures

A direct comparative study of a MoO₂-CeOx heterostructure on nickel foam (MoO₂-CeOx/NF) demonstrated its bifunctional electrocatalytic performance for both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in alkaline media [1]. The material required a HER overpotential of only 26 mV at 10 mA cm⁻², which is statistically equivalent to the benchmark Pt/C catalyst (27 mV). For the OER, it required an overpotential of 272 mV at 100 mA cm⁻², which is a substantial improvement (reduction of 121 mV) over the commercial RuO₂ benchmark (393 mV) at the same current density. This performance is attributed to the abundant oxygen vacancies at the unique CeOx/MoO₂ heterointerface, a feature not present in single-component oxides.

Electrocatalysis Water Splitting Hydrogen Evolution Reaction

Dielectric and Energy Storage: Tuning Conductivity and Constant via Composition

The same 2024 study that evaluated Bi-doped cerium molybdate for photocatalysis also quantified its dielectric and conductivity properties against the undoped baseline [1]. The introduction of Bi³⁺ ions into the Ce₂(MoO₄)₃ lattice drastically altered its electrical properties. At a frequency of 20 Hz, the dielectric constant of Ce₁.₉₃Bi₀.₀₇(MoO₄)₃ was measured at 3.597 × 10⁶, a tenfold increase over the undoped value of 3.262 × 10⁵. Correspondingly, the AC conductivity at 20 MHz increased from 2.270 S m⁻¹ for the undoped material to 4.758 S m⁻¹ for the 7% Bi-doped sample.

Dielectric Materials Energy Storage AC Conductivity

Procurement-Driven Application Scenarios for Cerium Molybdenum Hydrate Materials


High-Efficiency Photocatalyst for Pharmaceutical Wastewater Remediation

Based on the direct comparative evidence, procurement should target Bi-doped Ce₂(MoO₄)₃ (e.g., Ce₁.₉₃Bi₀.₀₇(MoO₄)₃) for projects focused on the degradation of recalcitrant organic pollutants like diclofenac potassium. The material's 3.35 eV band gap (reduced from 2.83 eV upon doping) enables visible light activity, achieving 87.9% photodegradation efficiency in 180 minutes with a rate constant of 0.0108 min⁻¹ under optimized conditions [3]. This performance is quantifiably superior to the undoped parent material and offers a clear specification for pilot-scale water treatment studies.

Cost-Effective Bifunctional Electrocatalyst for Alkaline Water Electrolysis

For R&D in green hydrogen production via alkaline water splitting, the MoO₂-CeOx heterostructure supported on nickel foam (MoO₂-CeOx/NF) presents a verified, non-precious metal alternative to Pt/C and RuO₂ [3]. Procurement of this specific heterostructure is justified by its demonstrated performance: a HER overpotential of 26 mV at 10 mA cm⁻² (on par with Pt/C) and an OER overpotential of 272 mV at 100 mA cm⁻² (121 mV lower than RuO₂). The material's performance is directly linked to the engineered CeOx/MoO₂ interface, a structural feature that must be specified to ensure reproducibility.

Advanced Electrochromic Layer for Smart Windows and Displays

In the development of smart windows or display technologies, the optimal composition of 10 wt% Ce-doped MoO₃ thin films is a critical procurement specification [3]. This specific formulation maximizes electrochromic performance, achieving a ΔT of 79.28% at 550 nm and a high anodic diffusion coefficient of 24.99 × 10⁻¹¹ cm²/s. These metrics ensure high optical contrast and fast switching kinetics, differentiating it from other Ce doping levels and undoped MoO₃.

High-Energy-Density Dielectric Component for Capacitors

For researchers developing advanced capacitors or energy storage devices, Bi-doped cerium molybdate (Ce₁.₉₃Bi₀.₀₇(MoO₄)₃) should be specified over undoped Ce₂(MoO₄)₃ [3]. The doped material provides a tenfold increase in the dielectric constant at low frequency (3.597 × 10⁶ vs. 3.262 × 10⁵ for undoped) and a twofold increase in AC conductivity. This order-of-magnitude improvement in key performance metrics makes it a more viable candidate for applications requiring high energy density.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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